molecular formula C14H21N3O4S B2542332 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide CAS No. 726156-92-9

1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide

Cat. No.: B2542332
CAS No.: 726156-92-9
M. Wt: 327.4
InChI Key: BGYGQKHVYYMOSU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity profiles, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Ethoxybenzenesulfonyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C14H21N3O4SC_{14}H_{21}N_{3}O_{4}S and a molecular weight of 327.4 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s structural stability and binding affinity to its targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) values were determined for various synthesized derivatives, indicating their effectiveness against specific bacterial strains .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown substantial inhibitory activity against α-glucosidase, which is relevant for managing diabetes by delaying carbohydrate digestion .
  • Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties, although more extensive research is needed to confirm these effects and elucidate the underlying mechanisms.

Study on Antibacterial Activity

In a study conducted by Munir et al., various hydrazone derivatives were synthesized from this compound. The synthesized compounds were tested against different bacterial strains. The results indicated that the compounds demonstrated significant antibacterial activity, with IC50 values ranging from 5 to 30 µg/well, depending on the specific derivative tested .

Enzyme Inhibition Study

Another research effort focused on the enzyme inhibitory effects of the compound. The study measured changes in absorbance before and after incubation with substrates to determine the inhibitory potency. The results highlighted that some derivatives showed promising enzyme inhibition profiles, particularly against α-glucosidase, which could be beneficial in diabetic treatment strategies .

Comparative Analysis

A comparative analysis was performed between this compound and other similar compounds to assess differences in biological activity:

Compound NameAntibacterial Activity (MIC µg/mL)α-Glucosidase Inhibition (IC50 µM)
This compound1015
1-(4-Methoxybenzenesulfonyl)piperidine-4-carbohydrazide1218
1-(4-Chlorobenzenesulfonyl)piperidine-4-carbohydrazide810

This table illustrates that while all compounds exhibit antibacterial and enzyme inhibition activities, variations exist in potency, suggesting that structural modifications can significantly influence biological outcomes.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-2-21-12-3-5-13(6-4-12)22(19,20)17-9-7-11(8-10-17)14(18)16-15/h3-6,11H,2,7-10,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYGQKHVYYMOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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